6-Chloro-4-methylpyridin-3-ol CAS number and properties
6-Chloro-4-methylpyridin-3-ol CAS number and properties
An In-depth Technical Guide to 6-Chloro-4-methylpyridin-3-ol
This technical guide provides a comprehensive overview of 6-Chloro-4-methylpyridin-3-ol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, experimental protocols for its synthesis, and its potential applications in medicinal chemistry.
Core Properties
6-Chloro-4-methylpyridin-3-ol is a substituted pyridine derivative with the CAS Number 1227502-89-7 .[1][2][3][4][5] Its unique structural features, including a chlorine atom at the 6-position, a methyl group at the 4-position, and a hydroxyl group at the 3-position, confer specific electronic and steric properties that make it a valuable intermediate in organic synthesis.[1]
Physicochemical Properties
The key physicochemical properties of 6-Chloro-4-methylpyridin-3-ol are summarized in the table below, providing a quantitative overview for easy reference.
| Property | Value |
| CAS Number | 1227502-89-7 |
| Molecular Formula | C₆H₆ClNO |
| Molecular Weight | 143.57 g/mol [1][2] |
| IUPAC Name | 6-chloro-4-methylpyridin-3-ol[1] |
| Appearance | Solid[1] |
| Melting Point | 208°C[1] |
| Topological Polar Surface Area | 33.1 Ų[1] |
| Hydrogen Bond Donor Count | 1[1] |
| Hydrogen Bond Acceptor Count | 2[1] |
| InChI Key | MEQPPYQIIPZDIH-UHFFFAOYSA-N[1] |
| SMILES | CC1=C(O)C=NC(Cl)=C1[2] |
Synthesis and Reactivity
6-Chloro-4-methylpyridin-3-ol is a versatile building block in medicinal chemistry due to its reactive sites.[1] The chlorine atom is a site for nucleophilic substitution, and the hydroxyl group can be a key interaction point with biological macromolecules.[1] The methyl group further modulates the compound's lipophilicity and steric profile.[1]
Experimental Protocols
Synthesis via Direct Chlorination of 4-Methylpyridin-3-ol
A common method for the synthesis of 6-Chloro-4-methylpyridin-3-ol is the direct chlorination of a pyridine precursor.[1] This approach is often favored for its direct, single-step nature.[1]
Materials:
-
4-Methylpyridin-3-ol
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Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Anhydrous dichloromethane or toluene
-
Dimethylformamide (DMF) (optional, to increase reaction rate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylpyridin-3-ol in an anhydrous solvent such as dichloromethane or toluene.
-
Slowly add the chlorinating agent (e.g., thionyl chloride) to the solution. A molar ratio of 1.2:1 of the chlorinating agent to the 4-methylpyridin-3-ol substrate is often employed to ensure selective chlorination and minimize byproducts.[1]
-
The reaction is conducted under reflux conditions, with temperatures typically ranging from 80 to 110°C.[1] The use of a polar aprotic solvent like DMF can increase the reaction rate by stabilizing intermediate oxonium ions.[1]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
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The solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization or column chromatography, to yield 6-Chloro-4-methylpyridin-3-ol.[1] Typical yields range from 68% to 75%.[1]
Below is a diagram illustrating the synthesis workflow.
Caption: Synthesis of 6-Chloro-4-methylpyridin-3-ol.
Chemical Reactivity
The hydroxyl group of 6-Chloro-4-methylpyridin-3-ol is a primary site for various chemical modifications.
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Oxidation: The secondary alcohol functionality can be oxidized to yield the corresponding ketone, 6-Chloro-4-methylpyridin-3-one.[1] This is a common transformation in organic synthesis.[1]
-
Esterification: Reaction with acylating agents like acid anhydrides or acyl chlorides leads to the formation of esters.[1]
-
Etherification: Ethers can be formed through reactions such as the Williamson ether synthesis.[1]
The following diagram illustrates the reactivity of the hydroxyl group.
Caption: Reactivity of the Hydroxyl Group.
Applications in Drug Development
The structural characteristics of 6-Chloro-4-methylpyridin-3-ol make it a person of interest in medicinal chemistry.[1] Research has suggested that its derivatives may exhibit a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][6]
Notably, this compound has been utilized in the synthesis of a series of 6,7-disubstituted 7H-purine analogues designed as dual inhibitors for the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] The hydroxyl group can form hydrogen bonds, while the chlorine atom may engage in halogen bonding, potentially enhancing the binding affinity of its derivatives to biological targets.[1]
Safety and Handling
6-Chloro-4-methylpyridin-3-ol is associated with several hazard classifications. It is harmful if swallowed or inhaled, causes skin irritation, and can cause serious eye damage.[7] It may also cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[7] It should be used only in a well-ventilated area.[7] Store in a well-ventilated place and keep the container tightly closed.[7]
References
- 1. 6-Chloro-4-methylpyridin-3-ol | 1227502-89-7 | Benchchem [benchchem.com]
- 2. 6-Chloro-4-methylpyridin-3-ol | [frontierspecialtychemicals.com]
- 3. 6-chloro-4-Methylpyridin-3-ol | 1227502-89-7 [chemicalbook.com]
- 4. 6-chloro-4-Methylpyridin-3-ol - CAS:1227502-89-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. 1227502-89-7|6-Chloro-4-methylpyridin-3-ol|BLD Pharm [bldpharm.com]
- 6. Buy 6-Chloro-4-methylpyridin-3-amine | 66909-38-4 [smolecule.com]
- 7. chemicalbook.com [chemicalbook.com]
